N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine
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Overview
Description
N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives. Biphenyl compounds are characterized by the presence of two connected phenyl rings. This particular compound is notable for its complex structure, which includes multiple biphenyl units and a methyl group. Biphenyl derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine typically involves the coupling of aniline derivatives with biphenyl compounds. One common method is the diazotization of aniline derivatives followed by a coupling reaction with biphenyl derivatives in the presence of a catalyst such as copper chloride (CuCl). The reaction conditions often include the use of isopropyl nitrite as a diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid . This method is favored for its mild conditions and good yields.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation typically leads to the formation of quinones or other oxygenated biphenyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced biphenyl derivatives.
Substitution: Electrophilic substitution reactions are common for biphenyl compounds. Reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be used to introduce substituents onto the biphenyl rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in halogenated biphenyl derivatives, while nitration produces nitro-substituted biphenyls.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying the properties and reactivity of biphenyl derivatives.
Biology: Biphenyl compounds have been investigated for their potential biological activities, including antimicrobial and anticancer properties. This compound may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research into the medicinal properties of biphenyl derivatives includes their use as anti-inflammatory and antihypertensive agents. The compound’s structure allows for modifications that can enhance its therapeutic effects.
Industry: In the industrial sector, biphenyl derivatives are used in the production of polymers, dyes, and other materials. Their stability and reactivity make them suitable for various applications.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the modifications made to the compound. For example, in antimicrobial applications, it may inhibit the synthesis of essential bacterial components, while in anticancer research, it may interfere with cell division and induce apoptosis.
Comparison with Similar Compounds
N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine can be compared with other biphenyl derivatives such as:
1,1’-Biphenyl: A simpler biphenyl compound with two connected phenyl rings. It is used as a starting material for the synthesis of more complex derivatives.
4,4’-Dibromobiphenyl: A halogenated biphenyl derivative used in the synthesis of flame retardants and other industrial chemicals.
4,4’-Dinitrobiphenyl: A nitro-substituted biphenyl compound with applications in the production of dyes and explosives.
The uniqueness of N-([1,1’-Biphenyl]-4-yl)-4’-methyl-N-phenyl[1,1’-biphenyl]-4-amine lies in its complex structure, which includes multiple biphenyl units and a methyl group. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industry.
Properties
CAS No. |
134305-42-3 |
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Molecular Formula |
C31H25N |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)phenyl]-N,4-diphenylaniline |
InChI |
InChI=1S/C31H25N/c1-24-12-14-26(15-13-24)28-18-22-31(23-19-28)32(29-10-6-3-7-11-29)30-20-16-27(17-21-30)25-8-4-2-5-9-25/h2-23H,1H3 |
InChI Key |
IILRYSIWGQITQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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